1-(But-3-yn-1-yl)-3,3-difluoropiperidine is a synthetic organic compound characterized by its unique combination of a but-3-yn-1-yl substituent and a difluorinated piperidine ring. This compound belongs to the class of fluorinated piperidines, which are known for their diverse applications in medicinal chemistry and materials science. Its molecular formula is CHFN, and it is recognized for its potential interactions with biological targets due to the presence of fluorine atoms, which can enhance binding affinity and stability.
The compound is typically synthesized from commercially available precursors such as piperidine and but-3-yn-1-yl bromide. It falls under the category of heterocyclic compounds, specifically piperidine derivatives, which are widely used in pharmaceuticals due to their ability to mimic natural biological molecules.
The synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine can be achieved through several methods:
Industrial production may involve scaling these methods while optimizing for yield and purity.
The molecular structure of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine features:
The compound's structural data can be summarized as follows:
The presence of the difluorinated group significantly influences its chemical properties and reactivity.
1-(But-3-yn-1-yl)-3,3-difluoropiperidine can undergo various chemical reactions:
Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions with alkyl halides.
Oxidation: The butyne moiety can be oxidized to form corresponding alcohols or ketones.
Reduction: The triple bond in the butyne can be reduced to alkenes or alkanes using appropriate reducing agents.
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, while the butyne group may facilitate covalent bonding or other interactions with target biomolecules. This mechanism is crucial for its applications in biochemical assays and drug development.
1-(But-3-yn-1-yl)-3,3-difluoropiperidine exhibits several notable physical properties:
Appearance: Typically appears as a colorless to pale yellow liquid.
Boiling Point: Specific boiling point data may vary based on purity and conditions.
The chemical properties include:
Solubility: Generally soluble in organic solvents such as dichloromethane and ethanol.
Stability: The compound is stable under standard laboratory conditions but may decompose under extreme conditions or in the presence of strong acids or bases.
1-(But-3-yn-1-yl)-3,3-difluoropiperidine has several applications in scientific research:
Palladium-catalyzed Sonogashira coupling represents a cornerstone methodology for the direct introduction of alkyne functionalities into organic scaffolds, forming crucial carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. This reaction is particularly valuable for constructing the but-3-yn-1-yl moiety in 1-(But-3-yn-1-yl)-3,3-difluoropiperidine. The classical Sonogashira reaction employs a palladium/copper bimetallic system, where palladium facilitates the oxidative addition of the carbon-halide bond, and copper acts as a co-catalyst to activate the terminal alkyne via acetylide formation. However, copper-free methodologies have gained prominence due to challenges associated with copper-mediated alkyne homocoupling (Glaser coupling) and the requirement for strict oxygen exclusion [4] [10].
A significant advancement involves the use of green solvent systems, particularly tetrabutylphosphonium 4-ethoxyvalerate – an ionic liquid derived from renewable γ-valerolactone. This solvent system enables efficient copper- and auxiliary base-free Sonogashira coupling under mild conditions (typically 55°C). The carboxylate group of the 4-ethoxyvalerate anion stabilizes the palladium catalyst, eliminating the need for additional ligands or bases. This system achieves excellent yields (72-99%) in coupling reactions between aryl/vinyl iodides and functionalized terminal alkynes, including those relevant to pharmaceutical intermediates. The methodology tolerates moisture content up to 5.0 weight percent without significant yield reduction, enhancing practical utility [4].
Catalyst selection critically influences reaction efficiency. Among various palladium precursors, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) demonstrates superior activity, achieving complete conversion of iodobenzene with phenylacetylene within 40 minutes using only 0.5 mole percent catalyst loading. This represents a tenfold reduction compared to earlier systems using conventional ionic liquids like [BMIM][PF₆]. The reaction proceeds via a proposed mechanism where oxidative addition of the organohalide to palladium(0) generates an organopalladium(II) intermediate. Subsequent coordination and deprotonation of the terminal alkyne by the basic carboxylate anion of the ionic liquid, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst [4] [10].
Table 1: Optimization of Copper-Free Sonogashira Coupling in Ionic Liquids for Alkyne Synthesis
| Catalyst (0.5 mol %) | Ionic Liquid | Co-catalyst | Base | Conversion (%) | Reaction Time |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | [TBP][4EtOV] | None | None | >99 | 40 min |
| Pd(OAc)₂ | [TBP][4EtOV] | None | None | 85 | 3 h |
| Pd₂(dba)₃ | [TBP][4EtOV] | None | None | 78 | 3 h |
| PdCl₂(PPh₃)₂ | [BMIM][BF₄] | CuI | Et₃N | >99 | >3 h |
| PdCl₂(PPh₃)₂ | [BMIM][BF₄] | CuI | None | <1 | >3 h |
For synthesizing 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, this methodology can be adapted by employing 3,3-difluoropiperidine derivatives bearing an appropriate leaving group (e.g., iodide or triflate) at the nitrogen atom. Coupling with commercially available terminal alkynes like but-3-yn-1-ol, followed by functional group manipulation, provides access to the target structure. Alternatively, coupling of a pre-formed terminal alkyne containing the 3,3-difluoropiperidine moiety with suitable halides offers a convergent route. The chemoselectivity profile ensures that the alkyne functionality remains intact during coupling, which is crucial for downstream applications like click chemistry derivatization [4] [8] [10].
N-Alkylation stands as a fundamental and widely utilized strategy for appending alkyl chains, including the but-3-yn-1-yl group, onto the nitrogen atom of the 3,3-difluoropiperidine scaffold. This approach leverages the nucleophilicity of the piperidine nitrogen and offers significant flexibility in chain length and functionalization. The synthesis typically commences with readily available 3,3-difluoropiperidine hydrochloride (CAS 496807-97-7), a stable, crystalline solid (melting point 243-247°C) with high purity (>98%) suitable for pharmaceutical synthesis [7].
The direct alkylation protocol involves reacting 3,3-difluoropiperidine with an alkyl halide electrophile, typically 1-bromo-but-3-yne or its tosylate equivalent, in the presence of a base. Common bases include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) or organic bases (e.g., triethylamine, diisopropylethylamine). Polar aprotic solvents like acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide facilitate the reaction, often conducted at temperatures ranging from room temperature to 80°C. Phase-transfer catalysts like tetrabutylammonium bromide can enhance reaction rates and yields. This method provides a direct route to 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, although competing dialkylation can occur if stoichiometry is not carefully controlled [3] [7].
Table 2: Comparison of N-Alkylation Strategies for 3,3-Difluoropiperidine Functionalization
| Method | Electrophile | Conditions | Key Advantages | Limitations | Stereochemical Outcome |
|---|---|---|---|---|---|
| Direct Alkylation | 1-Bromo-but-3-yne | K₂CO₃, CH₃CN, 60°C, 12-24 h | Simplicity, readily available reagents | Potential over-alkylation, moderate yields (50-75%) | Racemic |
| Reductive Amination | 4-Butynal | NaBH₃CN/AcOH, MeOH, 0°C to RT, 2-6 h | Higher chemoselectivity, better yields (70-85%) | Requires aldehyde synthesis | Racemic |
| Mitsunobu Reaction | But-3-yn-1-ol | PPh₃, DIAD, THF, 0°C to RT, 4-12 h | Applicable to alcohols, inversion control | Expensive reagents, byproduct removal | Stereospecific (if chiral) |
An alternative strategy employs reductive amination. This involves the condensation of 3,3-difluoropiperidine with 4-butynal (readily synthesized from but-3-yn-1-ol via oxidation) to form an intermediate iminium ion. Subsequent reduction with sodium cyanoborohydride or sodium triacetoxyborohydride yields the desired secondary amine, 1-(But-3-yn-1-yl)-3,3-difluoropiperidine. Reductive amination often offers advantages over direct alkylation, including milder conditions, reduced risk of over-alkylation, and potentially higher yields (typically 70-85%). The reaction is usually performed in a protic solvent like methanol or dichloroethane, with acetic acid added to catalyze imine formation and suppress the basicity of the starting piperidine. The geminal difluoro substitution at the 3-position significantly influences the conformational dynamics of the piperidine ring. The strong electron-withdrawing effect of the fluorine atoms reduces the basicity of the nitrogen atom compared to unsubstituted piperidine, impacting its nucleophilicity in alkylation reactions and its hydrogen-bonding capacity in biological environments. This "polar hydrophobicity" is a key feature exploited in medicinal chemistry to optimize pharmacokinetic properties [3] [7].
The Mitsunobu reaction provides a third viable pathway, particularly useful when employing but-3-yn-1-ol as the alkylating agent. This involves activating the alcohol with triphenylphosphine and an azodicarboxylate (e.g., diisopropyl azodicarboxylate) to form an alkoxyphosphonium ion intermediate, which is then displaced by the piperidine nitrogen. While powerful, this method generates stoichiometric triphenylphosphine oxide and hydrazine dicarboxylate byproducts, complicating purification. Furthermore, the requirement for stoichiometric, often expensive, reagents makes it less attractive for large-scale synthesis compared to direct alkylation or reductive amination [3].
The integration of the 3,3-difluoropiperidine moiety and the terminal alkyne group in 1-(But-3-yn-1-yl)-3,3-difluoropiperidine creates a versatile platform for bioactivity-oriented structural diversification. The terminal alkyne serves as a crucial chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid and modular attachment of diverse pharmacophores. This "click chemistry" approach allows for the efficient generation of libraries of 1,2,3-triazole derivatives for structure-activity relationship studies. The triazole ring formed acts not merely as a linker but as a bioisostere for amide or ester bonds, contributing hydrogen-bonding capacity and metabolic stability. This strategy has proven instrumental in optimizing compounds targeting central nervous system receptors or enzymes, where the physicochemical properties imparted by the 3,3-difluoropiperidine (e.g., improved membrane permeability, altered pKa) are beneficial [8] [9].
Beyond triazole formation, the terminal alkyne enables other valuable transformations. Hydroboration-oxidation or hydroalumination-oxidation sequences convert the alkyne to the corresponding aldehyde, providing an aldehyde handle for further derivatization via reductive amination or condensation reactions. Semi-hydrogenation using Lindlar's catalyst selectively yields the cis-alkene derivative, altering molecular geometry and hydrophobicity. Alternatively, Sonogashira coupling can be performed on the terminal alkyne of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine to attach aryl or heteroaryl groups directly, creating extended conjugated systems relevant for materials science or as kinase inhibitor cores [4] [8] [10].
The piperidine ring itself offers sites for further regioselective C-H functionalization, particularly when directed by protecting groups or catalysts. While the 3,3-difluoro substitution blocks functionalization at that position, rhodium-catalyzed C-H insertion of donor/acceptor carbenes (generated from compounds like methyl aryldiazoacetate) can occur at the C2, C3, or C4 positions of the piperidine ring, depending on the catalyst and nitrogen-protecting group employed. For instance:
This catalyst-controlled C-H functionalization allows for the late-stage introduction of diverse substituents (e.g., ester, aryl groups) onto the piperidine ring of pre-formed 1-(But-3-yn-1-yl)-3,3-difluoropiperidine derivatives, significantly expanding the accessible chemical space for biological evaluation without requiring de novo synthesis [5].
Furthermore, the nitrogen atom, while alkylated, can undergo protecting group manipulation if necessary. For example, a Boc-protected derivative could be deprotected under acidic conditions to reveal the secondary amine, which could then be subjected to acylation, sulfonylation, or ureation to introduce diverse substituents impacting solubility, target affinity, or metabolic stability. The electron-withdrawing gem-difluoro group influences the reactivity of the nitrogen lone pair and the stability of adjacent carbocations, which can be leveraged in designing specific transformations or prodrug strategies [6] [9].
The strategic combination of these post-synthetic modifications—exploiting both the terminal alkyne and the functionalizable piperidine ring—facilitates the systematic bioactivity optimization of the core structure. This approach is exemplified in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, where structural analogues featuring variations appended via the alkyne handle or directly onto the piperidine core have shown significant promise in modulating receptor activity for potential therapeutic applications in neurological and psychiatric disorders [9]. This mirrors successful strategies observed in natural product optimization, such as the targeted acylation of citreoviridin derivatives guided by biosynthetic insights, which significantly enhanced antitumor activity [6].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7